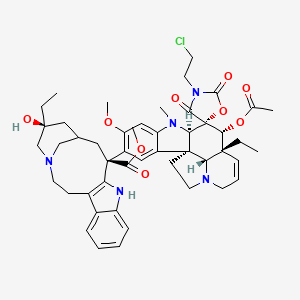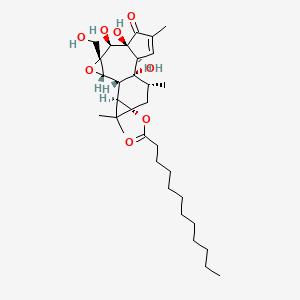
3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine
Übersicht
Beschreibung
3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine is a chemical compound with the molecular formula C14H15ClN4O It is a derivative of imidazo[1,2-a]pyrazine, a heterocyclic compound known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Phenylmethoxy Group: This step involves the reaction of the imidazo[1,2-a]pyrazine core with a phenylmethoxy precursor under suitable conditions.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyrazine Derivatives: Other derivatives of imidazo[1,2-a]pyrazine with different substituents.
Phenylmethoxy Derivatives: Compounds with a phenylmethoxy group attached to different cores.
Uniqueness: 3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O.ClH/c1-10-12(15)18-8-7-16-14(13(18)17-10)19-9-11-5-3-2-4-6-11;/h2-8H,9,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZOKIXJLLVLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=C(C2=N1)OCC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005810 | |
| Record name | 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyrazin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85333-47-7 | |
| Record name | 3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085333477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyrazin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of SCH 32651 in the context of gastric acid secretion?
A1: SCH 32651 acts as a potent inhibitor of gastric acid secretion. Research suggests that it functions by directly targeting the parietal cells within the stomach lining []. Specifically, SCH 32651 is believed to interact near or at the site of the H+/K+‐ATPase pump, the enzyme responsible for the final step in acid secretion []. This interaction disrupts the pump's activity, effectively reducing both resting and stimulated acid secretion [].
Q2: Beyond its antisecretory effects, does SCH 32651 exhibit any other properties relevant to gastric health?
A3: Yes, in addition to its antisecretory activity, SCH 32651 displays notable gastric cytoprotective properties []. This means it can help protect the stomach lining from damage induced by various factors like ethanol, aspirin, and stress []. Specifically, SCH 32651 has been shown to increase gastric mucus release and reverse the drop in gastric potential difference caused by ethanol, indicating a protective effect on the mucosal barrier [].
Q3: How does the structure of SCH 32651 relate to its activity? Have any structure-activity relationship studies been conducted?
A4: Early research focused on identifying a successor to another antiulcer agent, SCH 28080, led to the development of SCH 32651 []. This research involved examining the structure-activity-toxicity relationships within a series of imidazo[1,2-a]pyridines and related compounds []. SCH 32651, an imidazo[1,2-a]pyrazine derivative, emerged as a promising candidate with a favorable profile of antisecretory and cytoprotective activities while minimizing the adverse effects seen with the prototype compound [].
Q4: Are there any studies comparing the inhibitory effects of SCH 32651 and SCH 28080 on the H+/K+‐ATPase?
A5: Yes, research comparing SCH 32651 and SCH 28080 revealed that SCH 28080 acts as a more selective inhibitor at the potassium-binding site of the gastric H+/K+‐ATPase [, ]. This suggests subtle differences in their binding interactions with the enzyme, potentially influencing their overall pharmacological profiles.
Q5: What is known about the potential long-term effects of SCH 32651 on parietal cells?
A6: A study investigated the long-term effects of SCH 32651 on the structure and function of rat parietal cells []. While a slight increase in the proportion of degenerating parietal cells was observed shortly after drug administration, this effect was transient and not significantly different from control groups after 48 hours []. These findings suggest that SCH 32651, at the tested dosage, may not have lasting detrimental effects on parietal cell populations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















